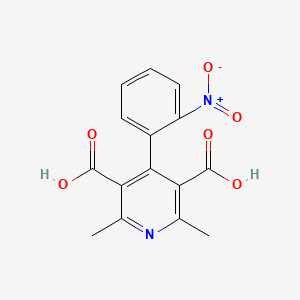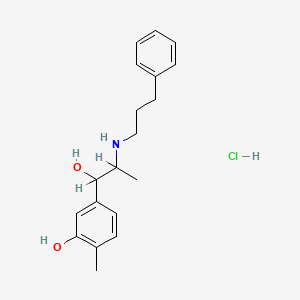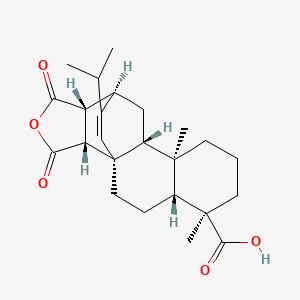
Maleopimaric acid
Overview
Description
Maleopimaric acid is a derivative of resin acids, specifically obtained from levopimaric acid and maleic anhydride through a Diels-Alder reaction . This compound has garnered significant interest due to its versatile applications in various fields, including polymer chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleopimaric acid is synthesized by reacting levopimaric acid with maleic anhydride in a Diels-Alder reaction . The reaction typically involves heating the mixture to facilitate the formation of the adduct. The process can be summarized as follows:
Reactants: Levopimaric acid and maleic anhydride
Conditions: Heating under nitrogen protection at temperatures ranging from 70°C to 140°C for 2-8 hours
Industrial Production Methods: On an industrial scale, the preparation involves mixing rosin with maleic anhydride and an acid solvent, followed by heating and subsequent purification steps . The steps include:
- Mixing 100 parts of rosin, 23-33 parts of maleic anhydride, and 80-150 parts of acid solvent.
- Heating to 70-140°C under nitrogen protection for 2-8 hours.
- Cooling, filtering, and washing the product with organic solvents and hot distilled water.
- Drying to obtain this compound with a purity of over 95% .
Chemical Reactions Analysis
Types of Reactions: Maleopimaric acid undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert this compound into its oxidized derivatives.
Reduction: Though less common, reduction reactions can be performed under specific conditions.
Substitution: this compound can undergo substitution reactions to form imides, amides, and amidoimides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Substitution: Reactions with amines to form imides and amides typically involve high-boiling solvents or direct melting with amines.
Major Products:
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Forms imides, amides, and amidoimides with valuable properties.
Scientific Research Applications
Maleopimaric acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of maleopimaric acid and its derivatives involves interactions with various molecular targets and pathways:
Antiviral Activity: Some derivatives exhibit antiviral properties by inhibiting the replication of influenza virus.
Antibacterial and Antimicrobial Activity: These properties are attributed to the compound’s ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Maleopimaric acid is unique due to its specific structure and reactivity. Similar compounds include:
Levopimaric Acid: The precursor to this compound, obtained from pine resin.
Abietic Acid: Another resin acid commonly found in rosin, used in similar applications.
Pimaric Acid: A resin acid without conjugated double bonds, making it more resistant to oxidation.
This compound stands out due to its ability to form a wide range of derivatives with valuable properties, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
5,9-dimethyl-14,16-dioxo-19-propan-2-yl-15-oxapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(27)28)16(24)10-13(14)17-18(24)20(26)29-19(17)25/h11-13,15-18H,5-10H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPCMSPFPMPWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)OC5=O)(CCCC4(C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308460 | |
| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-23-3, 510-39-4 | |
| Record name | NSC407999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC204220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, cyclic 13,14-anhydride, (4.alpha.,8.alpha.,12.alpha.,13R,14R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,9a-Dimethyl-1,3-dioxo-12-(propan-2-yl)tetradecahydro-1H-3b,11-ethenophenanthro[1,2-c]furan-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


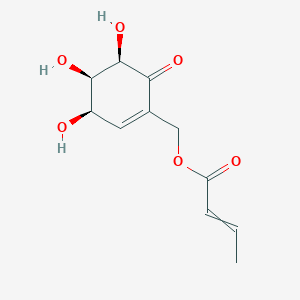

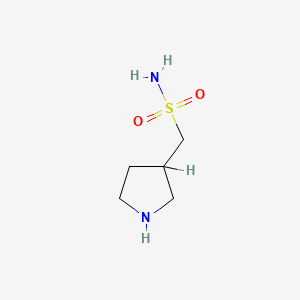



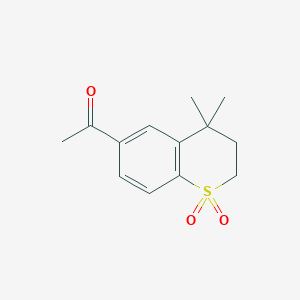
![4,5,6,7-Tetrahydroisoxazolo[3,4-c]pyridin-3-ol](/img/structure/B1197679.png)


![2-[Carboxymethyl-[[2-hydroxy-3-methyl-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-methylphenyl)-3-oxo-2-benzofuran-1-yl]phenyl]methyl]amino]acetic acid](/img/structure/B1197685.png)
![[(2R,3R)-2-[(3S,5R,9R,10R,13R,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2,6-dihydroxy-6-methylheptan-3-yl] dihydrogen phosphate](/img/structure/B1197687.png)
